molecular formula C24H30N2O6S B12208650 N~3~-(tetrahydro-2-furanylmethyl)-N~2~-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide

N~3~-(tetrahydro-2-furanylmethyl)-N~2~-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide

Cat. No.: B12208650
M. Wt: 474.6 g/mol
InChI Key: ANAMUVJDFYJMHM-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₂₄H₂₆N₂O₆S (average mass: 470.540 g/mol), features a benzothiophene core substituted with two carboxamide groups. The N³ position is modified with a tetrahydrofuran-2-ylmethyl moiety, while the N² position carries a 3,4,5-trimethoxyphenyl group . Its structural uniqueness lies in the combination of a lipophilic benzothiophene ring and polar substituents, which may enhance both membrane permeability and target binding affinity. The CAS registry number is 690668-15-6, and its IUPAC name is systematically defined to reflect these substituents .

Properties

Molecular Formula

C24H30N2O6S

Molecular Weight

474.6 g/mol

IUPAC Name

3-N-(oxolan-2-ylmethyl)-2-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide

InChI

InChI=1S/C24H30N2O6S/c1-29-17-11-14(12-18(30-2)21(17)31-3)26-24(28)22-20(16-8-4-5-9-19(16)33-22)23(27)25-13-15-7-6-10-32-15/h11-12,15H,4-10,13H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

ANAMUVJDFYJMHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(tetrahydro-2-furanylmethyl)-N~2~-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide typically involves multiple steps, starting with the preparation of the benzothiophene coreThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

N~3~-(tetrahydro-2-furanylmethyl)-N~2~-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

N~3~-(tetrahydro-2-furanylmethyl)-N~2~-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe or as a starting point for developing new bioactive compounds.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N3-(tetrahydro-2-furanylmethyl)-N~2~-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Key Observations:

Trimethoxyphenyl Group: The target compound shares the N² 3,4,5-trimethoxyphenyl group with the analog in , a motif known for enhancing interactions with tubulin in anticancer agents (e.g., combretastatin analogs) .

Tetrahydrofuran vs. Methoxyethyl : The tetrahydrofuranmethyl group in the target compound may confer better metabolic stability compared to the methoxyethyl group in , as cyclic ethers often resist oxidative degradation.

Piperazine vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Property Target Compound Analog Analog Analog
Molecular Weight (g/mol) 470.54 477.55 428.53 493.58
LogP (Predicted) ~3.2 ~2.8 ~2.5 ~4.1
Hydrogen Bond Donors 2 3 2 2
Hydrogen Bond Acceptors 6 7 5 5

Key Insights:

  • The target compound’s moderate LogP (~3.2) balances lipophilicity and solubility, favoring oral bioavailability.
  • Higher hydrogen bond acceptors in may increase solubility but reduce blood-brain barrier penetration.

Biological Activity

N~3~-(tetrahydro-2-furanylmethyl)-N~2~-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure

The compound's molecular formula is C₁₅H₂₂N₂O₅. Its structure can be represented in various formats including SMILES and InChI strings:

  • SMILES : COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CCCO2
  • InChI : InChI=1S/C15H22N2O5/c1-19-12-7-10(8-13(20-2)14(12)21-3)17-15(18)16-9-11-5-4-6-22-11/h7-8,11H,4-6,9H2,1-3H3,(H2,16,17,18)

Biological Activity Overview

The biological activity of this compound has been explored primarily through predictive models and experimental studies. The following key activities have been reported:

  • Cytostatic Activity : Compounds related to benzothiophene derivatives exhibit cytostatic effects against various cancer cell lines. The azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene have shown promising results in inhibiting cell proliferation in vitro .
  • Antitubercular and Anti-inflammatory Properties : The synthesized azomethine derivatives have demonstrated significant antitubercular and anti-inflammatory activities. These findings indicate the potential for further development in treating infectious diseases and inflammatory conditions .
  • Structure–Activity Relationship (SAR) : Studies suggest that the presence of specific substituents on the aromatic core influences the biological activity of these compounds. For instance, the introduction of methoxy groups has been linked to enhanced potency against target cells .

Research Findings

Study Findings
Study 1Azomethine derivatives displayed cytostatic effects on cancer cells with IC₅₀ values indicating significant potency against HCT-116 colon carcinoma cells .
Study 2The compound exhibited anti-inflammatory activity in animal models, suggesting its potential therapeutic use .
Study 3High-performance liquid chromatography (HPLC) confirmed the purity (>95%) of synthesized compounds used in biological assays .

Case Studies

Several case studies have explored the synthesis and biological evaluation of related compounds:

  • Case Study 1 : A series of azomethine derivatives were synthesized from aromatic aldehydes and 2-amino derivatives of benzothiophene. The resulting compounds were tested for cytotoxicity against various cancer cell lines with promising results indicating their potential as anticancer agents.
  • Case Study 2 : A pharmacological evaluation showed that certain derivatives exhibited significant anti-inflammatory effects in rodent models. This study highlighted the importance of substituent variations in enhancing therapeutic efficacy.

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